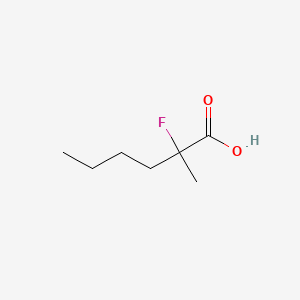

2-Fluoro-2-methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-2-methylhexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can be related to the structure and properties of 2-fluoro-2-methylhexanoic acid. Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Similarly, the synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid uses the Corey-Link methodology . These methods could potentially be adapted for the synthesis of 2-fluoro-2-methylhexanoic acid.

Molecular Structure Analysis

The molecular structure of 2-fluoro-2-methylhexanoic acid would consist of a six-carbon chain with a fluorine atom and a methyl group attached to the second carbon. This structure is likely to influence the compound's reactivity and interaction with biological targets. The presence of fluorine can affect the acid's pKa and lipophilicity .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. The presence of a fluorine atom can alter the reactivity of adjacent functional groups. For instance, the synthesis of (R)-2-Fluorohexanoic Acid Ethyl Ester demonstrates the nucleophilic displacement of a mesyloxy group with a fluoride ion . This type of reaction could be relevant to the chemical behavior of 2-fluoro-2-methylhexanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong C-F bonds, affecting the compound's boiling point, solubility, and stability . The introduction of fluorine into organic molecules can also enhance their metabolic stability and ability to cross biological membranes, which is particularly useful in drug design .

科学的研究の応用

Oxidative Coupling Reagents

2-Fluoro-2-methylhexanoic acid has been studied for its role in the oxidative coupling of lignan and alkaloid precursors. Diverse oxidants have been explored in fluoro acid mediums for this purpose, demonstrating the acid's utility in facilitating these chemical reactions (Planchenault, Dhal, & Robin, 1993).

Enantiomer Separation and Determination

The acid has been utilized in Helmchen's methods for separating and determining the absolute configuration of enantiomers. It has shown effectiveness in working with diastereoisomeric phenylethylamides, highlighting its role in stereochemistry (Munari et al., 1986).

Stereospecific Synthesis

In research focusing on stereospecific syntheses, 2-Fluoro-2-methylhexanoic acid has been part of processes involving the conversion of optically pure L-(+)-norleucine to hydroxy acid, followed by substitution with fluoro groups. This underlines its role in creating specific stereochemical configurations in organic compounds (Focella, Bizzarro, & Exon, 1991).

Wastewater Treatment Studies

In environmental science, the acid has been involved in studies assessing fluorochemical mass flows in municipal wastewater treatment facilities. This research is significant for understanding how such chemicals behave and are managed in wastewater systems (Schultz et al., 2006).

特性

IUPAC Name |

2-fluoro-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUUOAHALCQUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

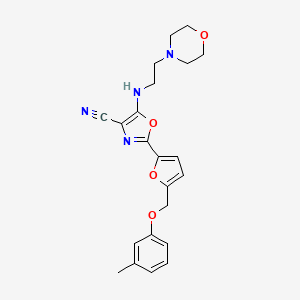

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

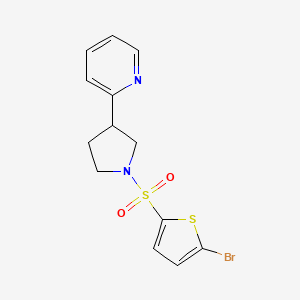

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

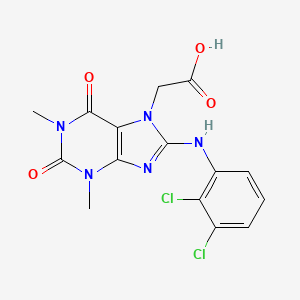

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)

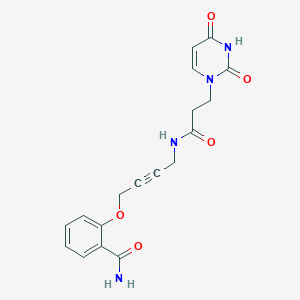

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)